molecular formula C11H16ClNO3 B2960160 Methyl 3-(2-aminopropoxy)benzoate;hydrochloride CAS No. 2411271-25-3

Methyl 3-(2-aminopropoxy)benzoate;hydrochloride

Cat. No. B2960160
CAS RN: 2411271-25-3
M. Wt: 245.7
InChI Key: PDPBOYVYRHXPGE-UHFFFAOYSA-N
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Description

“Methyl 3-(2-aminopropoxy)benzoate;hydrochloride” is a chemical compound with the CAS Number: 2411271-25-3 . It has a molecular weight of 245.71 . The IUPAC name for this compound is “methyl 3-(2-aminopropoxy)benzoate hydrochloride” and its InChI Code is 1S/C11H15NO3.ClH/c1-8(12)7-15-10-5-3-4-9(6-10)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-aminopropoxy)benzoate;hydrochloride” can be represented by the InChI Code: 1S/C11H15NO3.ClH/c1-8(12)7-15-10-5-3-4-9(6-10)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H . This indicates that the molecule consists of a methyl group (CH3), an aminopropoxy group (NH2-CH2-CH2-CH2-O-), a benzoate group (C6H5-COO-), and a hydrochloride group (ClH).


Physical And Chemical Properties Analysis

“Methyl 3-(2-aminopropoxy)benzoate;hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid potential hazards.

properties

IUPAC Name

methyl 3-(2-aminopropoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(12)7-15-10-5-3-4-9(6-10)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMYIPRQEFQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminopropoxy)benzoate hydrochloride

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